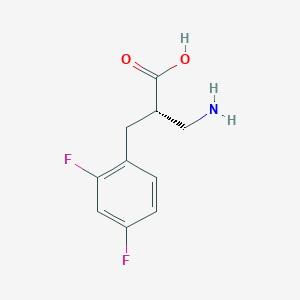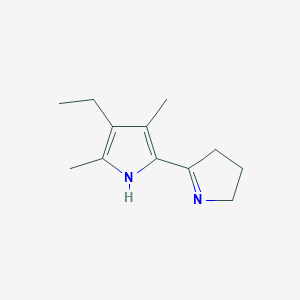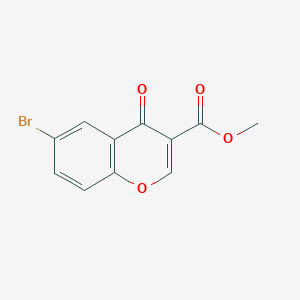
methyl 6-bromo-4-oxo-4H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-bromo-4-oxo-4H-chromene-3-carboxylate is a chemical compound belonging to the chromene family Chromenes are oxygen-containing heterocyclic compounds with a benzoannelated γ-pyrone ring This particular compound is characterized by the presence of a bromine atom at the 6th position, a keto group at the 4th position, and a carboxylate ester group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-4-oxo-4H-chromene-3-carboxylate can be achieved through several methods. One efficient approach involves the reaction of 4-oxo-4H-chromene-3-carbaldehydes with malononitrile or cyanoacetates and aromatic amines under catalyst-free conditions in an ethanol-water medium . This method is environmentally friendly and avoids the need for traditional recrystallization and chromatographic purification methods.
Industrial Production Methods
Industrial production of this compound typically involves optimizing reaction parameters such as the type of base, number of reagent equivalents, solvent, temperature, and reaction time to achieve high yields and purity . Microwave-assisted processes have been employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-4-oxo-4H-chromene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The keto group at the 4th position can participate in oxidation and reduction reactions, altering the compound’s oxidation state.
Ester Hydrolysis: The carboxylate ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing and reducing agents for redox reactions, and acids or bases for ester hydrolysis . Reaction conditions such as temperature, solvent, and catalyst presence are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions include substituted chromenes, reduced or oxidized derivatives, and carboxylic acids .
Scientific Research Applications
Methyl 6-bromo-4-oxo-4H-chromene-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 6-bromo-4-oxo-4H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and keto group play crucial roles in its reactivity and binding affinity. The compound can modulate various biological processes by interacting with enzymes, receptors, and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-fluoro-4-oxo-4H-chromene-3-carboxylate: Similar structure with a fluorine atom instead of bromine.
Ethyl 6-bromo-4-oxo-4H-chromene-3-carboxylate: Similar structure with an ethyl ester group instead of a methyl ester.
6-Bromo-4-oxo-4H-chromene-3-carboxylic acid: Similar structure with a carboxylic acid group instead of an ester.
Uniqueness
Methyl 6-bromo-4-oxo-4H-chromene-3-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H7BrO4 |
|---|---|
Molecular Weight |
283.07 g/mol |
IUPAC Name |
methyl 6-bromo-4-oxochromene-3-carboxylate |
InChI |
InChI=1S/C11H7BrO4/c1-15-11(14)8-5-16-9-3-2-6(12)4-7(9)10(8)13/h2-5H,1H3 |
InChI Key |
OIKHCQZXZGFGDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=COC2=C(C1=O)C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




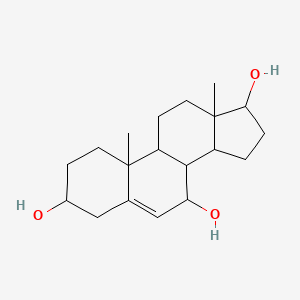
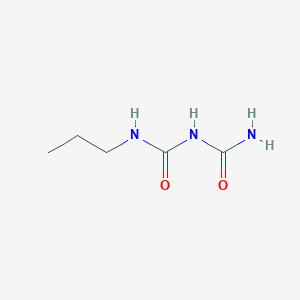

![2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane](/img/structure/B13991639.png)
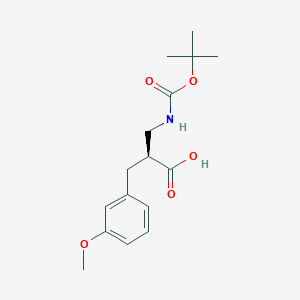
![3-bromo-6-propan-2-yl-5H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13991648.png)
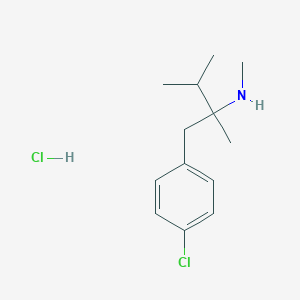

![2-[(Diphenylmethyl)sulfanyl]ethanethiol](/img/structure/B13991657.png)

